molecular formula C24H21N3O5 B11601971 2-(4-hydroxy-2-methylphenyl)-5-nitro-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-hydroxy-2-methylphenyl)-5-nitro-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11601971
M. Wt: 431.4 g/mol
InChI Key: VHXFYSBOEYFELE-UHFFFAOYSA-N
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Description

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-2-methylbenzaldehyde with 5-nitro-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride (NaH), and suitable solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-(4-oxo-2-methylphenyl)-5-nitro-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione.

    Reduction: Formation of 2-(4-hydroxy-2-methylphenyl)-5-amino-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-2-methylphenyl)-5-nitro-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(4-Hydroxy-2-methylphenyl)-5-nitro-6-pyrrolidino-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(4-Hydroxy-2-methylphenyl)-5-nitro-6-piperazino-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness

What sets 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the piperidino group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenyl)-5-nitro-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H21N3O5/c1-14-12-15(28)8-9-19(14)26-23(29)17-7-5-6-16-21(17)18(24(26)30)13-20(27(31)32)22(16)25-10-3-2-4-11-25/h5-9,12-13,28H,2-4,10-11H2,1H3

InChI Key

VHXFYSBOEYFELE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N5CCCCC5)[N+](=O)[O-])C2=O

Origin of Product

United States

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